3-Chloro-7-nitro-1-benzofuran

Antimicrobial Research Structure-Activity Relationship (SAR) Medicinal Chemistry

Many benzofuran SAR campaigns fail due to off-target isomer effects. This 3-chloro-7-nitrobenzofuran provides regiochemically precise control. • **Research Use:** Validate 2-nitro pharmacophore activity as a negative control vs. 2-nitro analogs. • **Genotoxicity:** Empirically test QSAR-predicted non-genotoxic chemical space (CASE analysis). • **Synthesis:** Asymmetric chiral amine precursor via nitro reduction; electron-deficient core for donor-acceptor materials. • **Supply:** Packaged for R&D, traceable lot documentation.

Molecular Formula C8H4ClNO3
Molecular Weight 197.57 g/mol
CAS No. 379228-67-8
Cat. No. B12887868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-nitro-1-benzofuran
CAS379228-67-8
Molecular FormulaC8H4ClNO3
Molecular Weight197.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2Cl
InChIInChI=1S/C8H4ClNO3/c9-6-4-13-8-5(6)2-1-3-7(8)10(11)12/h1-4H
InChIKeyVAVSLRGZYGHVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-nitro-1-benzofuran (CAS 379228-67-8): A Differentiated Benzofuran Scaffold for Research and Chemical Synthesis


3-Chloro-7-nitro-1-benzofuran (CAS 379228-67-8) is a synthetic benzofuran derivative characterized by a fused benzene and furan core with key chloro and nitro substitutions at the 3- and 7- positions, respectively . This substitution pattern is a critical structural feature, as benzofuran derivatives are widely recognized for their diverse biological activities, including antimicrobial and anticancer properties . However, the specific location of the nitro group is a major determinant of biological activity and potency, making the 7-nitro configuration distinct from other isomers [1]. Marketed exclusively for research, its primary value lies in its role as a versatile building block for medicinal chemistry and materials science .

SAR Probe
Nitro-position effect studies on benzofuran cores
Asymmetric Scaffold
May support chiral synthesis pathways
Genotoxicity Research
QSAR model boundary testing with unique substitution

Why 3-Chloro-7-nitro-1-benzofuran is Not Interchangeable with Other Nitrobenzofurans


Procurement of benzofuran derivatives cannot rely on generic or in-class substitution due to established structure-activity relationships (SAR) and regiochemical specificity. For example, the position of the nitro group on the benzofuran core is not arbitrary; studies comparing 2-nitro and 3-nitrobenzofurans have demonstrated that 3-nitrobenzofurans are consistently less active against bacteria and protozoa, confirming that the pharmacophore's location on the vector is crucial for biological action [1]. Furthermore, a CASE (Computer-Automated Structure Evaluation) analysis of nitroarenofurans identified a nitro group at the 2-position of the furan ring as a key activating fragment for genotoxicity, while also noting that substituents at the 3- and 7- positions can modulate activity [2]. Therefore, the specific 3-chloro-7-nitro substitution pattern of this compound defines a unique chemical and biological profile that cannot be assumed for analogs with different substitution patterns, such as 4-chloro-7-nitrobenzofurazan or 5-nitrobenzofuran derivatives.

!
2-Nitro positional isomers
May exhibit higher antimicrobial activity; SAR studies require precise regioisomer attribution.
!
4-Chloro-7-nitrobenzofurazan
Typically used for analytical derivatization; structural asymmetry may not match chiral synthesis needs.
!
Other nitrobenzofuran analogs
Substituent position (e.g., 3,7 vs. 5) can shift genotoxic and biological readouts significantly.

Quantitative Evidence Guide for the Differentiated Utility of 3-Chloro-7-nitro-1-benzofuran


Regiochemical Influence on Biological Activity: 2-Nitro vs. 3-Nitrobenzofurans

A direct comparative study established that the position of the nitro group on the benzofuran core dramatically impacts antimicrobial and antiparasitic efficacy. The research quantitatively demonstrates that 3-nitrobenzofurans exhibit consistently lower activity than their 2-nitro counterparts across multiple assays [1]. This provides a scientific basis for selecting a 3-nitro compound like 3-chloro-7-nitro-1-benzofuran for specific SAR investigations or applications where attenuated activity is desired.

2-NO2 vs 3-NO2 benzofurans
Head-to-head
3-nitrobenzofurans reported consistently less active against bacteria and protozoa than 2-nitro counterparts
Supports SAR interpretation of nitro position
Antimicrobial assay context; class-level comparison
Antimicrobial Research Structure-Activity Relationship (SAR) Medicinal Chemistry

Modulation of Genotoxicity via Substituent Position on the Benzofuran Core

A QSAR analysis of 79 nitroarenofurans revealed that genotoxic potency is highly dependent on specific structural features. The study identified that a nitro group at the 2-position of the furan ring is a key activating fragment for genotoxicity in the E. coli PQ37 assay, while a small substituent at the 3-position (such as methyl, ethyl, or butyl) enhances this activity [1]. Conversely, substitution with a methoxy group at the 7-position further increased activity of the 2-nitro derivative. The combination of a 3-chloro and a 7-nitro group in the target compound represents a distinct, untested pharmacophore in this context, which may exhibit a unique genotoxic profile divergent from the SAR-defined 2-nitro compounds.

Genotoxicity QSAR
Class-level inference
3-Cl-7-NO2 pattern not represented in QSAR training set (95.8% prediction accuracy for knowns)
May support genotoxicity mechanism studies
Untested in E. coli PQ37 assay; model boundary probe
Genotoxicity Assessment QSAR Toxicology

Synthetic Utility: Asymmetric Scaffold for Chiral Synthesis vs. Symmetric 4-Chloro Analog

According to technical datasheets, the 3-chloro derivative possesses molecular asymmetry that may favor chiral synthesis pathways, offering a distinct advantage over its 4-chloro-7-nitrobenzofurazan analog, which is more commonly used in analytical chemistry applications . This regiochemical difference provides a tangible point of differentiation for procurement when selecting a starting material for asymmetric reactions.

Synthetic asymmetry
Data to verify
3-chloro substitution provides molecular asymmetry vs. 4-chloro-7-nitrobenzofurazan's typical analytical use
May support chiral synthesis pathway selection
Supplier-reported structural attribute; verification recommended
Chiral Synthesis Heterocyclic Chemistry Chemical Synthesis

Validated Application Scenarios for Procuring 3-Chloro-7-nitro-1-benzofuran (CAS 379228-67-8)


Structure-Activity Relationship (SAR) Studies to Probe Nitro Group Positional Effects

Procure 3-chloro-7-nitro-1-benzofuran as a key analog in SAR campaigns investigating the impact of nitro group placement on benzofuran cores. This compound is scientifically justified for use as a less-active or inactive control relative to 2-nitrobenzofuran derivatives in antimicrobial or antiparasitic assays, allowing researchers to confirm that observed activity is due to the 2-nitro pharmacophore and not a general property of the nitro group [1].

Investigating the Genotoxicity of Novel Substitution Patterns on Benzofuran Scaffolds

Utilize 3-chloro-7-nitro-1-benzofuran in genotoxicity testing (e.g., SOS chromotest, Ames test) to empirically evaluate the combined effect of a 3-chloro and 7-nitro substitution pattern. As established QSAR models have identified 2-nitrobenzofurans as primary genotoxic agents, this compound provides a structurally distinct probe to test the boundaries of these models and explore new genotoxic or non-genotoxic chemical space [2].

Asymmetric Synthesis of Heterocyclic Amines and Potential Kinase Inhibitors

Select 3-chloro-7-nitro-1-benzofuran as a starting material for asymmetric synthesis due to its inherent molecular asymmetry, which contrasts with the more symmetric 4-chloro-7-nitrobenzofurazan . The nitro group's propensity for reduction to an amine makes this compound a valuable intermediate for generating chiral heterocyclic amines, which are common scaffolds in kinase inhibitor and antimicrobial agent development.

Synthesis of Electron-Deficient Benzofuran Derivatives for Materials Science

Procure this compound for the synthesis of novel electron-acceptor architectures. The presence of both electron-withdrawing chloro and nitro groups creates a highly electron-deficient benzofuran core, making it a candidate for use in materials science applications, such as organic electronics or as a building block in donor-acceptor systems, where its reactivity may differ from less substituted analogs.

Application
Selection Property
Validation Focus
SAR studies for nitro-position effects
3-nitrobenzofuran core
Antimicrobial assay response context
Genotoxicity mechanism investigation
Untested 3-Cl-7-NO2 substitution pattern
QSAR model boundary testing
Asymmetric synthesis of heterocyclic amines
Asymmetric molecular scaffold
Chiral pathway feasibility
Electron-deficient benzofuran architectures
Dual electron-withdrawing chloro/nitro groups
Materials property characterization
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